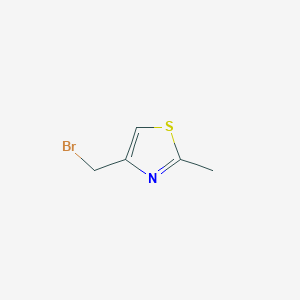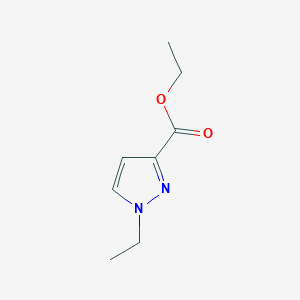
4-(Bromomethyl)-2-methylthiazole
Overview
Description
Scientific Research Applications
Catalytic Ammoxidation
4-Cyanothiazole, a compound related to 4-(Bromomethyl)-2-methylthiazole, can be synthesized through the catalytic vapor phase ammoxidation of 4-methylthiazole. This process involves a novel composition comprising a slurried chromium cobalt molybdate, offering high selectivity in producing 4-cyanothiazole (Crowder & Diplas, 2000).
Bromination Reactions
Bromination reactions of 2-methyl-4-arylthiazole analogues, closely related to 4-(Bromomethyl)-2-methylthiazole, have been explored for their potential in creating photoelectric functional materials. The bromination at specific positions of the thiazole analogues was studied, with the products' structures confirmed by NMR spectrometry (Xue, 2009).
Synthesis of Phenanthrothiazoles
Palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole, which is structurally related to 4-(Bromomethyl)-2-methylthiazole, allows efficient access to phenanthrothiazoles. This method demonstrates the versatile application of thiazole derivatives in synthetic chemistry, especially in forming complex molecular structures (Shi, Soulé, & Doucet, 2017).
Applications in Organic Synthesis
2-(Halomethyl)-4,5-diphenyloxazoles, which include compounds like 2-(bromomethyl)-4,5-diphenyloxazole, have been used as reactive scaffolds in organic synthesis. This approach demonstrates the utility of halomethylated thiazoles in synthesizing a variety of organic compounds (Patil & Luzzio, 2016).
Photophysical Properties
The photophysical properties of 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, were studied, revealing significant insights into the fluorescence and absorption characteristics of these compounds. This research highlights the potential of thiazole derivatives in photophysical applications (Murai et al., 2017).
Medicinal Applications
4-Methylthiazole derivatives have been investigated for their antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria and fungi. This research underlines the potential of thiazole compounds in developing new antimicrobial agents (Omar et al., 2020).
properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDMNGEYVWAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622607 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methylthiazole | |
CAS RN |
74704-39-5 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)



![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)



![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)



